3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide
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Overview
Description
3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a naphthamide core, which is a derivative of naphthalene, and a benzothiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide typically involves the coupling of substituted 2-amino benzothiazoles with naphthamide derivatives. One common synthetic route includes the reaction of 2-amino-4-methoxybenzothiazole with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Scientific Research Applications
3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria . In cancer cells, it induces apoptosis by activating caspase pathways and altering the balance of pro- and anti-apoptotic proteins .
Comparison with Similar Compounds
3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds also exhibit anti-inflammatory and antimicrobial properties but differ in their structural features and specific biological activities.
6-methoxybenzo[d]thiazol-2-yl derivatives: These compounds are known for their anticancer properties and are structurally similar but have different substituents on the benzothiazole ring.
Benzothiazole-based thiazolidinones: These compounds have shown potential in various therapeutic applications, including as anti-tubercular and anti-diabetic agents.
The uniqueness of this compound lies in its specific combination of a naphthamide core and a benzothiazole moiety, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-15-8-5-9-17-18(15)21-20(26-17)22-19(23)14-10-12-6-3-4-7-13(12)11-16(14)25-2/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMDXAZEDSJEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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